2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Overview
Description
2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a complex organic compound. It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves several steps. One method involves the chlorination of 2-chloro-5-methylpyridine . Another method involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent . The reaction takes place at a temperature between 0°C and 200°C . Another synthesis method involves the use of 2-chloro-5-methylpyridine and a solvent, with a catalyst, reflux, and passing chlorine gas .Molecular Structure Analysis
The molecular structure of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is complex. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine are complex and varied. It is used in the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine include a boiling point of 97 °C/30 mmHg , a density of 1.169 g/mL at 25 °C , and a refractive index of n20/D 1.53 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines were synthesized using 2-chloro-5-(chloromethyl)-pyridine, demonstrating moderate to weak fungicidal and insecticidal activity. This synthesis showcases the compound's role in developing bioactive molecules for agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008).
Biological Activity Assessment
The compound has been utilized in the synthesis and biological activity assessment of novel phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings. Preliminary bioassays indicated that some synthesized compounds possess good herbicidal and moderate fungicidal activities, highlighting its potential in developing new agrochemicals (Xiao-Bao Chen & De-Qing Shi, 2008).
Antioxidant Properties
The compound has been implicated in the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which were subsequently screened for their antioxidant and antiradical activities. This research suggests its utility in creating molecules with potential antioxidant properties (O. Bekircan et al., 2008).
Chemical Synthesis and Green Metric Evaluation
An intermediate utilized in the synthesis of Dexlansoprazole, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcases the compound's application in pharmaceutical manufacturing processes. The study also emphasizes green chemistry principles, evaluating the synthesis process's efficiency and waste generation (Rohidas Gilbile et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXSDSNYVQDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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